Medioresinol Medioresinol (-)-medioresinol is a lignan that is tetrahydro-1H,3H-furo[3,4-c]furan substituted by a 4-hydroxy-3,5-dimethoxyphenyl group at position 1 and a 4-hydroxy-3-methoxyphenyl group at position 4. It has been isolated from the stems of Sinocalamus affinis. It has a role as a plant metabolite. It is a lignan, a dimethoxybenzene, a furofuran and a polyphenol.
Medioresinol is a natural product found in Gnetum montanum, Aralia bipinnata, and other organisms with data available.
Brand Name: Vulcanchem
CAS No.: 40957-99-1
VCID: VC0534890
InChI: InChI=1S/C21H24O7/c1-24-16-6-11(4-5-15(16)22)20-13-9-28-21(14(13)10-27-20)12-7-17(25-2)19(23)18(8-12)26-3/h4-8,13-14,20-23H,9-10H2,1-3H3/t13-,14-,20+,21+/m0/s1
SMILES: COC1=CC(=CC(=C1O)OC)C2C3COC(C3CO2)C4=CC(=C(C=C4)O)OC
Molecular Formula: C21H24O7
Molecular Weight: 388.4 g/mol

Medioresinol

CAS No.: 40957-99-1

Cat. No.: VC0534890

Molecular Formula: C21H24O7

Molecular Weight: 388.4 g/mol

Purity: >98% (or refer to the Certificate of Analysis)

* For research use only. Not for human or veterinary use.

Medioresinol - 40957-99-1

Specification

CAS No. 40957-99-1
Molecular Formula C21H24O7
Molecular Weight 388.4 g/mol
IUPAC Name 4-[(3S,3aR,6S,6aR)-3-(4-hydroxy-3-methoxyphenyl)-1,3,3a,4,6,6a-hexahydrofuro[3,4-c]furan-6-yl]-2,6-dimethoxyphenol
Standard InChI InChI=1S/C21H24O7/c1-24-16-6-11(4-5-15(16)22)20-13-9-28-21(14(13)10-27-20)12-7-17(25-2)19(23)18(8-12)26-3/h4-8,13-14,20-23H,9-10H2,1-3H3/t13-,14-,20+,21+/m0/s1
Standard InChI Key VJOBNGRIBLNUKN-BMHXQBNDSA-N
Isomeric SMILES COC1=CC(=CC(=C1O)OC)[C@@H]2[C@H]3CO[C@@H]([C@H]3CO2)C4=CC(=C(C=C4)O)OC
SMILES COC1=CC(=CC(=C1O)OC)C2C3COC(C3CO2)C4=CC(=C(C=C4)O)OC
Canonical SMILES COC1=CC(=CC(=C1O)OC)C2C3COC(C3CO2)C4=CC(=C(C=C4)O)OC
Appearance Solid powder

Introduction

Chemical Structure and Properties of Medioresinol

Molecular Characteristics

Medioresinol belongs to the lignan class of polyphenolic compounds, featuring a tetrahydrofurofuran core substituted with methoxy and hydroxyl phenyl groups. The compound exists in enantiomeric forms, with (+)-medioresinol (CAS 40957-99-1) being the more studied isomer . X-ray crystallography confirms its stereochemistry as (1S,3aR,4S,6aR)-4-(4-hydroxy-3-methoxyphenyl)tetrahydro-1H,3H-furo[3,4-c]furan-1-yl)-2,6-dimethoxyphenol . Key physicochemical properties include:

PropertyValue
Molecular FormulaC21H24O7C_{21}H_{24}O_7
Molecular Weight388.41 g/mol
Solubility50 mg/mL in DMSO at 60°C
Melting Point128-130°C (decomposes)
LogP (Octanol-Water)1.284

The compound’s solubility profile dictates its formulation strategies, with stock solutions typically prepared in dimethyl sulfoxide (DMSO) at concentrations up to 128.73 mM . Stability studies recommend storage at -80°C for long-term preservation, with degradation observed under light exposure .

Natural Occurrence and Dietary Sources

Plant Distribution

Medioresinol occurs ubiquitously in the plant kingdom, particularly in:

  • Cereal Grains: Oats (38.777–60.709 μg/100 g), barley sprouts (highest total lignan content)

  • Vegetables: Asparagus (5 μg/100 g wet basis), tomatoes (0.002–0.005 mg/100 g fresh weight)

  • Medicinal Plants: Eucommia ulmoides cortex, Sambucus williamsii stem bark

Extraction Optimization

Response Surface Methodology (RSM) with Box-Behnken Design identifies optimal extraction parameters for cereal lignans:

  • Methanol Concentration: 84.64% (v/v)

  • Temperature: 44.24°C

  • Time: 53.63 minutes
    Under these conditions, syringaresinol constitutes 68.9% of total lignans in oats, while medioresinol remains a minor component (≤6.346 μg/100 g) .

Pharmacological Properties

Cardiovascular Protection

In vitro models of myocardial ischemia demonstrate medioresinol’s cardioprotective effects at 60–120 μM concentrations:

ParameterOGD ModelOGD + MDRN (120 μM)
ROS Production238%112%
TNF-α Secretion4.8 ng/mL1.2 ng/mL
PI3K/AKT/mTOR Activation22%89%

Mechanistically, medioresinol upregulates the PI3K/AKT/mTOR pathway, reducing oxidative stress and inflammatory cytokine release in oxygen-glucose deprived cardiomyocytes .

Antimicrobial Activity

Medioresinol exhibits broad-spectrum antimicrobial effects:

PathogenMIC (μg/mL)Synergy with Ampicillin (FIC Index)
Pseudomonas aeruginosa320.25
Candida albicans16-
Leishmania donovani8-

The compound induces mitochondrial apoptosis in C. albicans through ROS accumulation (2.7-fold increase vs. control) . Synergistic interactions with β-lactam antibiotics reduce biofilm formation by 78% in multidrug-resistant P. aeruginosa .

Toxicological and Pharmacokinetic Considerations

Current data indicate:

  • Acute Toxicity: LD₅₀ > 2,000 mg/kg (murine oral)

  • Metabolism: Hepatic glucuronidation via UGT1A1/1A9

  • Bioavailability: 12.4% (rat oral administration)

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